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Compound of Interest

Compound Name: 4-(Morpholin-2-yl)aniline

CAS No.: 1284221-31-3

Cat. No.: B2941298

Get Quote

Executive Summary
4-(Morpholin-2-yl)aniline is a "privileged scaffold" in modern drug discovery, particularly within

the kinase inhibitor space (e.g., PI3K, mTOR, and EGFR inhibitors). Its structural duality—

combining a polar, solubilizing morpholine ring with a reactive aniline pharmacophore—makes

it an ideal building block for modulating physicochemical properties (LogP, solubility) and

potency.

However, this duality presents distinct stability and reactivity challenges. The molecule

possesses two nucleophilic nitrogen centers with vastly different pKa values, requiring precise

chemoselective control during synthesis. Furthermore, the aniline moiety introduces

susceptibility to oxidative degradation, while the secondary morpholine amine is prone to

carbamate formation upon exposure to atmospheric CO₂.

This guide provides an in-depth analysis of these factors, offering validated protocols for

handling, storage, and selective functionalization.
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Understanding the electronic landscape of 4-(Morpholin-2-yl)aniline is prerequisite to

predicting its reactivity. The molecule contains a chiral center at the C2 position of the

morpholine ring; while often supplied as a racemate, the (S)-enantiomer is frequently the

bioactive form in kinase targets.

Comparative Nucleophilicity Table
Feature

Morpholine Nitrogen

(N1)
Aniline Nitrogen (N2) Implication

Hybridization (Aliphatic)
/ conjugated

(Aromatic)

N1 is sterically more

accessible but

conformationally

constrained.

pKa (Conj. Acid)
~8.4 (Secondary

Amine)
~4.6 (Aniline)

N1 is ~10,000x more

basic than N2.

Nucleophilicity
High (Hard

Nucleophile)

Moderate (Soft

Nucleophile)

N1 reacts

preferentially with

alkyl halides and acyl

chlorides.

Oxidation Potential Low High

N2 is the primary site

of oxidative

degradation.

H-Bonding Donor & Acceptor Donor (Double)
Critical for binding

affinity in ATP pockets.

Solubility & Lipophilicity
The morpholine ether oxygen lowers the LogP (approx 0.8–1.2), enhancing aqueous solubility

compared to pure biphenyl systems. However, as a free base, the molecule is only sparingly

soluble in water; it requires protonation (pH < 4) or organic co-solvents (DMSO, MeOH) for

high-concentration stock solutions.
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The stability of 4-(Morpholin-2-yl)aniline is compromised by two primary environmental

factors: Oxygen and Carbon Dioxide.

Oxidative Degradation (Aniline Locus)
The primary aromatic amine is sensitive to photo-oxidation and auto-oxidation. Upon prolonged

exposure to air and light, the aniline moiety undergoes radical-mediated oxidation, leading to

the formation of colored impurities (yellow to dark brown).

Mechanism: Formation of radical cations

coupling to azo-benzenes or polymerization to "aniline black" type oligomers.

Indicator: A color shift from off-white/beige to brown indicates significant degradation (>2%).

Carbamate Formation (Morpholine Locus)
The secondary amine of the morpholine ring is highly nucleophilic. In the presence of

atmospheric CO₂ and moisture, it reversibly forms carbamic acid, which can stabilize as a

carbonate salt.

Impact: This alters the stoichiometry of reactions, as the "weight" of the material increases

without a change in appearance.

Validated Storage Protocol
To mitigate these pathways, the following "Self-Validating" storage system is required:

Container: Amber borosilicate glass vial (Type I) with a PTFE-lined screw cap.

Atmosphere: Argon backfill is mandatory. Nitrogen is acceptable but Argon is preferred due

to higher density.

Temperature: -20°C for long-term (>1 month); 4°C for working stocks.

Desiccant: Store the vial inside a secondary jar containing activated silica gel or molecular

sieves to prevent hydration/carbonate formation.
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Reactivity & Chemoselectivity[1]
The core synthetic challenge is distinguishing between the Aliphatic N (Morpholine) and the

Aromatic N (Aniline).

The Selectivity Hierarchy
Due to the pKa difference (

), the morpholine nitrogen is the kinetic and thermodynamic trap for electrophiles.

Scenario A: Non-Selective Electrophiles (e.g., Acetyl Chloride, Alkyl Iodides)

Outcome: Rapid reaction at the Morpholine N.

Control: Protonation control is difficult. If Aniline functionalization is desired, Morpholine

must be protected first.

Scenario B: Soft Electrophiles / Metal Catalysis (e.g., Buchwald-Hartwig)

Outcome: Palladium catalysts can be tuned to favor the Aniline N, but the free Morpholine

N can poison the catalyst or compete.

Recommendation: Use Boc-protection on the Morpholine to prevent catalyst coordination.

Pathway Visualization
The following diagram illustrates the divergent reactivity pathways based on conditions.
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Reactivity Logic
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Figure 1: Chemoselectivity flowchart demonstrating the necessity of protection groups for

aniline-targeted synthesis.

Experimental Protocols
Protocol A: Selective N-Boc Protection of Morpholine
This procedure selectively protects the secondary amine (morpholine) while leaving the aniline

free for subsequent coupling. This is the industry-standard "Step 1" for using this scaffold.

Reagents:

4-(Morpholin-2-yl)aniline (1.0 equiv)

Di-tert-butyl dicarbonate (

) (1.05 equiv)

Triethylamine (TEA) (1.1 equiv)

Dichloromethane (DCM) (anhydrous)[1]

Methodology:

Dissolution: Dissolve the aniline substrate in DCM (0.1 M concentration) under Nitrogen.
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Cooling: Cool the solution to 0°C. Rationale: Lower temperature suppresses the

nucleophilicity of the aniline nitrogen further, enhancing selectivity for the morpholine.

Addition: Add TEA, followed by the dropwise addition of

dissolved in minimal DCM over 15 minutes.

Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 2

hours.

Validation (TLC/LCMS): Check for the disappearance of starting material (

) and appearance of the mono-Boc product (

).

Note: If di-Boc (reaction at aniline) is observed, reduce equivalents of

to 0.95 and run at -10°C.

Workup: Wash with water (

), brine (

), dry over

, and concentrate.

Protocol B: Quality Control (Purity Check)
Before using this reagent in expensive kinase coupling reactions, verify the oxidation state.

Visual Inspection: Material must be off-white to pale beige. Dark brown indicates >5%

oxidation.

Solubility Test: Dissolve 5 mg in 1 mL Methanol. The solution should be clear. Turbidity

suggests carbonate formation or polymer presence.

LCMS: Purity should be >95% (254 nm). Look for a peak at M+16 (N-oxide) or M+14

(oxidation to imine/quinone species).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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